Ethyl 4-((1-oxoallyl)amino)benzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, starting from basic chemical building blocks. For example, one study reports the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, showcasing the complexity of synthesizing benzoyl-substituted amino benzoates (İ. Koca et al., 2014).
Molecular Structure Analysis
Determining the molecular structure of such compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common method for structural determination, providing detailed insights into the arrangement of atoms within the molecule. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using single-crystal X-ray crystallography (I. Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving ethyl 4-((1-oxoallyl)amino)benzoate derivatives can be complex, involving multiple reaction mechanisms and pathways. Studies often explore these reactions to synthesize new compounds or to modify existing ones for specific applications. For example, Schiff base formation is a common reaction for such compounds, as demonstrated in the synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (Yi-Chen Chan et al., 2013).
Scientific Research Applications
Cooperative Motion in Amorphous Polymers
Research on derivatives of Ethyl 4-((1-oxoallyl)amino)benzoate, such as Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), has shown significant advancements in the field of optical storage. BEM, when copolymerized with other compounds, exhibits a cooperative motion between azo and side groups, resulting in photoinduced birefringence. This phenomenon is pivotal for reversible optical storage, offering insights into the behavior of amorphous polymers under light-induced conditions (Meng, Natansohn, Barrett, & Rochon, 1996).
Supramolecular Structures and Hydrogen Bonding
The compound and its derivatives play a crucial role in understanding hydrogen bonding and the formation of supramolecular structures. Studies on Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related molecules reveal how N-H...O hydrogen bonds can link molecules into chains or frameworks, contributing to our knowledge of molecular assembly and structural chemistry (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Antimicrobial Agents
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its analogs have been evaluated for their potential as antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).
Optical and Non-linear Properties
The synthesis and study of Schiff base compounds derived from Ethyl 4-amino benzoate have provided valuable insights into their optical and non-linear properties. These compounds exhibit significant nonlinear refractive indices and optical limiting properties, making them promising candidates for optical limiter applications (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).
Gastroprotective Activity
Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate has been studied for its gastroprotective activity against ethanol-induced gastric mucosal ulcers in rats. Its effectiveness suggests potential for developing new therapeutic agents for treating gastric ulcers (Halabi, Shakir, Bardi, Al-Wajeeh, Ablat, Hassandarvish, Hajrezaie, Norazit, & Abdulla, 2014).
Anti-Juvenile Hormone Activity
Research into Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives has uncovered their role as anti-juvenile hormone agents, which could lead to novel pest control methods by inducing precocious metamorphosis in pests like the silkworm, Bombyx mori (Kuwano, Fujita, Furuta, & Yamada, 2008).
properties
IUPAC Name |
ethyl 4-(prop-2-enoylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h3,5-8H,1,4H2,2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLURKJQMNROKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163722 | |
Record name | Ethyl 4-((1-oxoallyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-oxoallyl)amino)benzoate | |
CAS RN |
14745-58-5 | |
Record name | Ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14745-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-((1-oxoallyl)amino)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-((1-oxoallyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-[(1-oxoallyl)amino]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-((1-OXOALLYL)AMINO)BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9AHS6ZAM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.